tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
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Overview
Description
tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with the molecular formula C14H21BrN4O2 and a molecular weight of 357.25 g/mol . This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms and a bromine substituent. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps. One common method includes the nucleophilic substitution of pyridine with hydrogen bromide to form 5-bromopyridine. This intermediate is then subjected to hydroxylation to introduce a hydroxyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is used in several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure allow it to bind to various enzymes and proteins, potentially inhibiting their activity. This interaction can affect multiple biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Similar in structure but includes a chlorine atom.
tert-Butyl bromoacetate: A simpler compound with a bromoacetate group.
tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate: Lacks the bromine substituent.
Uniqueness
The uniqueness of tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate lies in its specific tricyclic structure and the presence of multiple nitrogen atoms, which provide unique reactivity and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C14H21BrN4O2 |
---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
tert-butyl 5-bromo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8H2,1-3H3 |
InChI Key |
ADCGILKFDRCJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)Br |
Origin of Product |
United States |
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